molecular formula C21H34N2O2 B14341110 {Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol CAS No. 105728-78-7

{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol

Cat. No.: B14341110
CAS No.: 105728-78-7
M. Wt: 346.5 g/mol
InChI Key: LMTFYCIVGYTEOC-UHFFFAOYSA-N
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Description

{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol is a complex organic compound characterized by its unique structure, which includes two pyrrole rings connected by a propane-1,3-diyl linker and substituted with diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol typically involves the reaction of 3,4-diethyl-1H-pyrrole with propane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrrole rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol lies in its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

105728-78-7

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

[1-[3-[3,4-diethyl-2-(hydroxymethyl)pyrrol-1-yl]propyl]-3,4-diethylpyrrol-2-yl]methanol

InChI

InChI=1S/C21H34N2O2/c1-5-16-12-22(20(14-24)18(16)7-3)10-9-11-23-13-17(6-2)19(8-4)21(23)15-25/h12-13,24-25H,5-11,14-15H2,1-4H3

InChI Key

LMTFYCIVGYTEOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=C1CC)CO)CCCN2C=C(C(=C2CO)CC)CC

Origin of Product

United States

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